2-(4-FLUOROPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE
Overview
Description
2-(4-FLUOROPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps. One common method involves the reaction of methyl aroylpyruvates with 2-(4-aminobenzenesulfonamido)thiazole in a mixture of acetic acid and ethanol. This reaction yields methyl (2Z)-4-aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl-amino}but-2-enoates, which can further react with ninhydrin in glacial acetic acid to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions due to its electron-rich nature.
Reduction: The compound can be reduced under specific conditions, affecting the thiazole and phenyl groups.
Substitution: The fluorophenyl and thiazole rings can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
2-(4-FLUOROPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action for 2-(4-FLUOROPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can either activate or inhibit biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-(4-FLUOROPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a thiazole ring makes it particularly versatile in various applications, from medicinal chemistry to materials science .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-13-3-1-12(2-4-13)11-16(22)20-14-5-7-15(8-6-14)26(23,24)21-17-19-9-10-25-17/h1-10H,11H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUVSIDIBXDMCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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